REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([O:11][B:12](OC(C)C)[O:13]C(C)C)(C)C.[Li]CCCC.[C:26]1([N:32]([CH2:36][CH2:37][OH:38])[CH2:33][CH2:34][OH:35])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C1COCC1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:12]([OH:13])[OH:11].[C:26]1([N:32]([CH2:36][CH2:37][OH:38])[CH2:33][CH2:34][OH:35])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:5.6|
|
Name
|
|
Quantity
|
843 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
6.74 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
966 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(CCO)CCO
|
Name
|
|
Quantity
|
966 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −67° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled
|
Type
|
CUSTOM
|
Details
|
was 76° C.
|
Type
|
DISTILLATION
|
Details
|
distilling 11.3 l
|
Type
|
ADDITION
|
Details
|
adding in 8.4 l of isopropanol during the process)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed with isopropanol (1.7 l)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight at 40° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)B(O)O.C1(=CC=CC=C1)N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1605 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |